2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride
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Overview
Description
2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl. It is a member of the benzoxazepine family, which is known for its diverse biological activities and potential therapeutic applications . This compound is characterized by its unique seven-membered ring structure containing both nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
Benzoxazepine derivatives have been associated with inhibitory potency toward the acetylcholinesterase (ache) enzyme , which plays a crucial role in nerve signal transmission.
Mode of Action
Benzoxazepine derivatives have been known to interact with their targets, causing changes in their function . The size and functional groups of AChE determine its activity , suggesting that the compound may interact with these functional groups to exert its effects.
Result of Action
Benzoxazepine derivatives have been associated with decreased activity in mice, suggesting potential anxiolytic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazepine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzothiazepine: Similar in structure but contains a sulfur atom instead of oxygen.
2,3,4,5-Tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom in place of oxygen.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Another benzoxazepine derivative with slight structural variations.
Uniqueness: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)7-1-2-8-6-11-3-4-14-9(8)5-7;/h1-2,5,11H,3-4,6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSHEKIHJGGTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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